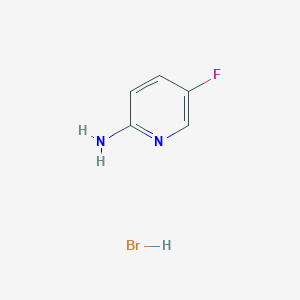

5-Fluoropyridin-2-amine hydrobromide

Description

BenchChem offers high-quality 5-Fluoropyridin-2-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropyridin-2-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoropyridin-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2.BrH/c6-4-1-2-5(7)8-3-4;/h1-3H,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZGIYLZHKYTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Role of a Fluorinated Pyridine

An In-depth Technical Guide to 2-Amino-5-fluoropyridine and its Hydrobromide Salt

Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-fluoropyridine and its hydrobromide salt, a critical building block in modern medicinal chemistry and drug development. We will delve into its fundamental chemical structure, physicochemical properties, established synthesis protocols, and analytical characterization methods. The guide highlights the strategic importance of this molecule, exploring its application in the synthesis of notable therapeutic agents and advanced imaging probes. Furthermore, it consolidates essential safety, handling, and storage information pertinent to a research and development setting. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated heterocyclic intermediates.

2-Amino-5-fluoropyridine is a functionalized aromatic heterocycle that has garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine core substituted with a nucleophilic amino group and an electron-withdrawing fluorine atom, provides a unique combination of reactivity and physicochemical properties.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by Cytochrome P450 enzymes, which can slow metabolic degradation and extend a drug's half-life.[3]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of a molecule, leading to more potent interactions with biological targets through mechanisms like hydrogen bonding or dipole-dipole interactions.[2]

-

Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

Consequently, 2-Amino-5-fluoropyridine serves not merely as a passive component but as a functional scaffold used to build complex, high-value molecules. It is a key intermediate in the synthesis of enzyme inhibitors, receptor antagonists, and radiolabeled imaging agents.[1][4][5] This guide will explore the core science of this compound, providing the technical depth required by development professionals.

Chemical Structure and Physicochemical Properties

The foundational structure is 2-Amino-5-fluoropyridine. The hydrobromide salt is formed by the protonation of the pyridine ring's nitrogen atom by hydrobromic acid (HBr), creating a pyridinium bromide salt. This salt form is often preferred for its improved stability and handling characteristics as a crystalline solid.

Chemical Structures:

-

Free Base: 2-Amino-5-fluoropyridine

-

Hydrobromide Salt: 2-Amino-5-fluoropyridinium bromide

The table below summarizes the key physicochemical properties of the free base form.

| Property | Value | Source(s) |

| IUPAC Name | 5-fluoropyridin-2-amine | [6][7] |

| CAS Number | 21717-96-4 | [8][9] |

| Molecular Formula | C₅H₅FN₂ | [6][8] |

| Molecular Weight | 112.11 g/mol | [6][8][10] |

| Appearance | Pale cream to brown or yellow crystals/powder | [7][11] |

| Melting Point | 93 - 97 °C | [11] |

| SMILES | Nc1ccc(F)cn1 | [12][9] |

| InChI Key | YJTXQLYMECWULH-UHFFFAOYSA-N | [12] |

Synthesis and Manufacturing Pathway

A robust and scalable synthesis is paramount for any commercially viable building block. One established route to 2-Amino-5-fluoropyridine begins with the readily available starting material, 2-aminopyridine. This multi-step process involves a sequence of classical organic transformations.[1][5][13]

The causality behind this pathway is logical: it proceeds by first installing a nitro group, which is then used as a precursor to the desired amine functionality after the critical fluorine atom is introduced via the Schiemann reaction.

Example Protocol: Diazotization and Schiemann Reaction

This two-step sequence is the cornerstone of the synthesis, responsible for introducing the fluorine atom. The protocol's integrity is validated by the isolation and subsequent hydrolysis of the acetyl-protected intermediate.

Objective: To convert 2-Acetamido-5-aminopyridine into 2-Acetamido-5-fluoropyridine.

Methodology:

-

Diazotization (Formation of Diazonium Salt):

-

Suspend 2-Acetamido-5-aminopyridine in a solution of tetrafluoroboric acid (HBF₄). The choice of HBF₄ is critical as it provides both the acidic medium for diazotization and the fluoroborate counter-ion needed for the subsequent Schiemann reaction.

-

Cool the suspension to between -5 and 0°C in an ice-salt bath. This low temperature is essential to maintain the stability of the highly reactive diazonium salt intermediate and prevent premature decomposition or side reactions.

-

Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. The reaction is monitored for the completion of diazotization. The resulting diazonium fluoroborate salt typically precipitates from the solution.

-

Filter the precipitate and wash with cold ether to remove residual acid, then dry under vacuum.

-

-

Schiemann Reaction (Thermal Fluorination):

-

Gently heat the isolated and dried diazonium fluoroborate salt to approximately 130-140°C.[5] At this temperature, the salt decomposes, releasing nitrogen gas (N₂) and forming the aryl fluoride via an aryl cation intermediate. This is the key C-F bond-forming step.

-

The crude product, 2-Acetamido-5-fluoropyridine, is then purified, typically by recrystallization or chromatography.

-

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. 2-Amino-5-fluoropyridine presents a distinct spectroscopic fingerprint.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the three protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the amino and fluoro substituents. A broad singlet corresponding to the -NH₂ protons is also expected.

-

¹³C NMR: The spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination.[14]

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. A single resonance is expected, with a chemical shift characteristic of an aryl fluoride.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key vibrations include N-H stretching from the primary amine (typically in the 3300-3500 cm⁻¹ region), C=C and C=N stretching from the aromatic ring (1400-1600 cm⁻¹), and a strong C-F stretching band (1200-1250 cm⁻¹).[14]

Applications in Drug Discovery and Development

2-Amino-5-fluoropyridine is a validated building block in the synthesis of several clinically relevant molecules. Its utility stems from its ability to be incorporated into larger structures via standard coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination).

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 21717-96-4: 2-Amino-5-fluoropyridine | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 6. 2-Amino-5-fluoropyridine | C5H5FN2 | CID 2737701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-fluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. 2-氨基-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. GSRS [precision.fda.gov]

- 11. fishersci.ch [fishersci.ch]

- 12. 2-氨基-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Fluoro-2-pyridinamine Hydrobromide

Executive Summary

In modern drug discovery, fluorinated heterocycles are indispensable building blocks, offering unique metabolic stability and distinct physicochemical properties. 5-Fluoro-2-pyridinamine hydrobromide is a highly versatile synthon frequently utilized in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the molecular weight, chemical formula, and structural characteristics of 5-Fluoro-2-pyridinamine hydrobromide. By examining the causality behind salt selection and detailing self-validating analytical protocols, this whitepaper equips researchers with the authoritative grounding necessary to effectively characterize and deploy this compound in complex synthetic workflows.

Core Physicochemical Data

To ensure precise stoichiometric calculations during synthesis, it is critical to distinguish the hydrobromide salt from its free base counterpart. The protonation of the pyridine nitrogen by hydrobromic acid yields a 1:1 salt, significantly altering the compound's mass and molecular formula[1][2].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Compound Name | 5-Fluoro-2-pyridinamine hydrobromide |

| IUPAC Name | 5-fluoropyridin-2-amine;hydrobromide |

| CAS Registry Number (Salt) | 1805709-16-3 |

| CAS Registry Number (Free Base) | 21717-96-4 |

| FDA UNII | RTE9VTQ8LE |

| Molecular Formula | |

| Molecular Weight | 193.02 g/mol |

| Free Base Formula | |

| Free Base Molecular Weight | 112.11 g/mol |

Data supported by the FDA Global Substance Registration System and PubChem databases[1][3].

Mechanistic Rationale: The Causality of Salt Selection

A fundamental question in synthetic design is: Why utilize the hydrobromide salt instead of the commercially available free base? The answer lies in the intersection of compound stability and transition-metal catalysis.

-

Oxidative and Thermal Stability: The free base of 2-aminopyridines is electron-rich and prone to air oxidation, often resulting in batch-to-batch variability and darkening of the reagent over time. The hydrobromide salt protonates the most basic site (the pyridine nitrogen), forming a highly crystalline, non-hygroscopic solid that ensures long-term shelf stability and precise weighing.

-

Mitigation of Catalyst Poisoning: In Palladium-catalyzed cross-couplings (such as the Buchwald-Hartwig amination), free 2-aminopyridines can act as bidentate ligands, binding irreversibly to the Palladium center and stalling the catalytic cycle[4]. By utilizing the HBr salt, chemists can store the stable synthon and liberate the free base in situ using a stoichiometric base (e.g., sodium tert-butoxide). This controlled release minimizes the window for catalyst poisoning, allowing the amine to immediately react with the Pd-aryl oxidative addition complex[5].

Self-Validating Analytical Protocol

To definitively confirm the molecular weight (193.02 g/mol ) and the formula (

Step-by-Step Methodology:

Step 1: Sample Preparation

-

Weigh exactly 1.0 mg of 5-Fluoro-2-pyridinamine HBr.

-

Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to facilitate ionization.

Step 2: LC-HRMS Analysis (Free Base Verification)

-

Action: Inject 1 µL into a High-Resolution Mass Spectrometer (e.g., Q-TOF) using Electrospray Ionization in positive mode (ESI+).

-

Causality: The HBr salt completely dissociates in the solvent. The mass spectrometer will detect the protonated free base

. The observation of an exact mass at m/z 113.0510 confirms the

Step 3: Ion Chromatography (Counterion Quantification)

-

Action: Dissolve a separate 5.0 mg sample in 10 mL of deionized water. Analyze via Ion Chromatography (IC) equipped with a conductivity detector.

-

Causality: HRMS cannot detect the inorganic bromide salt ratio. IC quantifies the

concentration, proving the exact 1:1 stoichiometry of the hydrobromide salt and ruling out the presence of dihydrobromide or unreacted free base. This validates the full

Step 4: Multinuclear NMR Spectroscopy

-

Action: Acquire

, -

Causality: While MS confirms the formula, it does not confirm the structure.

NMR specifically verifies the regiochemical placement of the fluorine atom at the C5 position, ensuring no structural isomerization occurred during raw material manufacturing.

Fig 1. Self-validating analytical workflow for verifying the MW and formula of the HBr salt.

Synthetic Application: Buchwald-Hartwig Cross-Coupling

The primary utility of 5-Fluoro-2-pyridinamine HBr lies in its application as a nucleophile in C-N bond-forming reactions. The presence of the highly electronegative fluorine atom at the C5 position withdraws electron density from the pyridine ring. This electronic modulation slightly reduces the nucleophilicity of the exocyclic amine but significantly decreases the basicity of the endocyclic pyridine nitrogen, further preventing unwanted coordination to metal catalysts[4][5].

Fig 2. Application of the HBr salt in Pd-catalyzed Buchwald-Hartwig cross-coupling reactions.

By understanding the exact molecular weight (193.02 g/mol ) and the stoichiometric implications of the hydrobromide counterion, researchers can precisely calculate catalyst loading and base equivalents, ensuring high-yielding, reproducible syntheses of complex fluorinated APIs.

References

-

National Center for Biotechnology Information. "5-Fluoropyridin-2-amine hydrobromide" PubChem Compound Summary. Available at:[Link]

-

U.S. Food and Drug Administration (FDA). "2-AMINO-5-FLUOROPYRIDINE HYDROBROMIDE - precisionFDA Global Substance Registration System". Available at:[Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". Chemical Reviews, ACS Publications. Available at:[Link]

-

Organ, M. G., et al. "Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions". York University Space. Available at:[Link]

Sources

Advanced Technical Guide and Safety Data Profile: 5-Fluoropyridin-2-amine Hydrobromide in Drug Discovery

Executive Summary

5-Fluoropyridin-2-amine hydrobromide (CAS: 1805709-16-3)[1] is a highly specialized fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry. While its free base counterpart (CAS: 21717-96-4) is widely known[2], the hydrobromide salt form is specifically engineered to overcome the inherent oxidative instability and hygroscopic challenges of the free exocyclic amine. This whitepaper provides researchers and drug development professionals with an authoritative, self-validating framework for the safe handling, physicochemical profiling, and synthetic application of this critical intermediate.

Physicochemical Profiling & Structural Causality

The strategic placement of the fluorine atom at the 5-position of the pyridine ring is not arbitrary; it exerts a powerful electron-withdrawing inductive effect that lowers the pKa of the pyridine nitrogen. This structural modification modulates the basicity of the adjacent 2-amino group, rendering it a highly selective nucleophile. Furthermore, the carbon-fluorine bond enhances the metabolic stability of downstream drug candidates by blocking cytochrome P450-mediated oxidation at the 5-position.

Table 1: Quantitative Physicochemical & Safety Data

| Parameter | Value | Mechanistic Relevance / Causality |

| Chemical Name | 5-Fluoropyridin-2-amine hydrobromide | Salt form provides enhanced crystalline stability. |

| CAS Registry Number | 1805709-16-3[1] | Unique identifier for the hydrobromide salt form. |

| Molecular Formula | C5H6BrFN2[3] | Dictates stoichiometric basis for reaction equivalence. |

| Molar Mass | 193.02 g/mol [1] | Critical for precise molarity in micro-scale synthesis. |

| Storage Temperature | 2-8°C[4] | Prevents thermal degradation and oxidative browning. |

| GHS Hazard Codes | H302, H315, H319, H335[4] | Indicates acute oral toxicity and mucosal irritability. |

Advanced Safety Data & Hazard Mitigation (MSDS Core)

Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical behavior. As a hydrobromide salt, this compound presents unique handling requirements[2].

Mechanistic Toxicology

The primary hazard of 5-fluoropyridin-2-amine hydrobromide stems from its potential to dissociate in the presence of strong ambient moisture, releasing trace hydrobromic acid (HBr) vapors. HBr is highly corrosive to mucosal membranes and dermal proteins. Additionally, the fluorinated pyridine ring is a known skin sensitizer, capable of penetrating compromised lipid bilayers[5].

Self-Validating Handling Protocol

To ensure absolute safety, personnel must employ a self-validating handling system rather than relying solely on passive PPE.

-

Action : Weigh the compound exclusively within a ductless fume enclosure or glovebox under an argon atmosphere, using anti-static spatulas.

-

Causality : The crystalline powder is susceptible to static-induced aerosolization. Inhalation of the aerosolized salt leads to rapid dissolution in the respiratory tract, localized HBr release, and subsequent chemical pneumonitis (GHS H335)[4].

-

Self-Validation : Prior to opening the bulk container, suspend a calibrated pH test strip (dampened with DI water) 5 cm above the seal. A rapid shift to an acidic pH (red) visually validates the presence of HBr off-gassing, indicating that the container's inert atmosphere has been compromised and requires immediate argon purging.

Synthetic Utility and Pharmacological Applications

The 5-fluoropyridin-2-amine scaffold is a privileged structure in pharmacology, serving as a core intermediate in several high-profile therapeutic arenas:

-

Insomnia Therapeutics (DORAs): It is a critical coupling partner in the synthesis of Lemborexant, a dual orexin receptor antagonist, where the fluorinated pyridine ring optimizes brain penetrance and receptor binding kinetics[6].

-

Neurodegenerative Diagnostics: The scaffold is utilized in the design of novel tau PET tracers. The fluorine atom serves as an ideal site for

-radiolabeling, while the heterocycle provides the lipophilicity required to cross the blood-brain barrier (BBB)[7]. -

Oncology & Immunology: It is employed in synthesizing dipyrimidine amines, which act as highly specific antagonists for the CXCR4 chemokine receptor[8]. By blocking the CXCL12/CXCR4 signaling axis, these compounds inhibit intracellular calcium flux and halt tumor metastasis[8].

Fig 1: Mechanism of action for 5-fluoropyridine-derived CXCR4 antagonists blocking metastasis.

Standardized Experimental Workflows

The following is a highly optimized, self-validating protocol for the Reductive Amination of 5-fluoropyridin-2-amine hydrobromide with an aryl aldehyde—a fundamental transformation in the synthesis of CXCR4 antagonists[8].

Fig 2: Self-validating reductive amination workflow utilizing 5-fluoropyridin-2-amine hydrobromide.

Step-by-Step Methodology

Step 1: Reagent Preparation & In Situ Free-Basing

-

Action : Suspend 5-fluoropyridin-2-amine hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0°C.

-

Causality : The hydrobromide salt is highly stable but unreactive. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HBr, liberating the nucleophilic free amine without participating in unwanted side reactions. Conducting this at 0°C prevents exothermic degradation of the liberated amine.

-

Self-Validation : The heterogeneous suspension will transition into a clear, homogenous solution as the salt is neutralized and the free amine dissolves into the DCM. If the solution remains cloudy after 15 minutes, verify the anhydrous state of the DCM, as trace water can precipitate DIPEA-HBr salts.

Step 2: Electrophile Addition & Imine Condensation

-

Action : Add the target aldehyde (1.0 eq) followed by catalytic acetic acid (0.1 eq). Stir for 2 hours at 25°C.

-

Causality : Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde to increase its electrophilicity. This accelerates the nucleophilic attack by the weakly basic fluorinated amine[8].

-

Self-Validation : Extract a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The disappearance of the aldehyde spot and the appearance of a new, UV-active imine intermediate spot confirms the condensation is proceeding successfully.

Step 3: Selective Reduction

-

Action : Add Sodium triacetoxyborohydride (

) (1.5 eq) in portions over 10 minutes. Stir for 12 hours[8]. -

Causality :

is a mild reducing agent that selectively reduces the transient imine to the secondary amine without reducing unreacted aldehydes, preventing the formation of primary alcohol byproducts. -

Self-Validation : LC-MS analysis of the reaction mixture must yield a dominant peak corresponding to the

mass of the target secondary amine. The strict absence of an

Step 4: Biphasic Quenching & Isolation

-

Action : Quench the reaction with saturated aqueous

. Separate the organic layer and wash with brine. -

Causality : The mildly basic

neutralizes the acetic acid catalyst and decomposes unreacted borohydride species safely, releasing -

Self-Validation : The cessation of effervescence (gas evolution) upon the continuous addition of

physically validates that all reactive hydride species have been safely and completely neutralized.

References

-

PubChem . "5-Fluoropyridin-2-amine hydrobromide Compound Summary". National Center for Biotechnology Information. Available at:[Link]

-

Zhan, W., et al. "Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity". PubMed Central (PMC). Available at:[Link]

-

Portico / ACS . "A Chemically Induced CRISPR/dCas13FCPF Platform for Precise and Programmable RNA Regulation". Journal of Medicinal Chemistry. Available at:[Link]

Sources

- 1. 5-Fluoropyridin-2-amine hydrobromide | C5H6BrFN2 | CID 69555984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-AMINO-5-FLUOROPYRIDINE HYDROBROMIDE [drugfuture.com]

- 4. Pannellum [pref.aichi.jp]

- 5. afgsci.com [afgsci.com]

- 6. Portico [access.portico.org]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 2-Amino-5-fluoropyridine free base and hydrobromide salt

The following technical guide provides an in-depth analysis of the physicochemical and synthetic differences between 2-Amino-5-fluoropyridine (Free Base) and its Hydrobromide (HBr) Salt .

Free Base vs. Hydrobromide Salt: Process Chemistry & Synthetic Utility[1]

Executive Summary

In drug development and organic synthesis, 2-Amino-5-fluoropyridine (CAS: 21717-96-4) serves as a critical fluorinated building block, particularly for kinase inhibitors and GPCR antagonists. While the Free Base is the primary commercial form and the active nucleophile in synthesis, the Hydrobromide (HBr) Salt (CAS: 1805709-16-3) represents a distinct species often encountered as a reaction byproduct, a purification intermediate, or a stabilized storage form.

Understanding the dichotomy between these two forms is essential for process optimization. The free base offers nucleophilicity for coupling reactions (e.g., SNAr, Buchwald-Hartwig), while the salt form provides enhanced crystallinity and water solubility, facilitating isolation and removal of non-basic impurities.

Part 1: Physicochemical Comparative Analysis

The fundamental difference lies in the protonation state of the exocyclic amine and the pyridine nitrogen. In the free base, the electron lone pair on the ring nitrogen is available, whereas in the HBr salt, this site is protonated, significantly altering solubility and reactivity.

Table 1: Comparative Physicochemical Profile

| Feature | Free Base (2-Amino-5-fluoropyridine) | Hydrobromide Salt (2-Amino-5-fluoropyridine HBr) |

| CAS Number | 21717-96-4 | 1805709-16-3 |

| Molecular Formula | C₅H₅FN₂ | C₅H₅FN₂[1][2][3] · HBr |

| Molecular Weight | 112.11 g/mol | 193.02 g/mol |

| Physical State | Solid (Crystalline Powder) | Solid (Crystalline) |

| Melting Point | 93–97 °C (Lit.) | >150 °C (Typical for pyridine salts) |

| Solubility (Water) | Low to Moderate | High (Ionic dissociation) |

| Solubility (Organic) | High (DCM, MeOH, EtOAc) | Low (Insoluble in non-polar solvents) |

| pKa (Conjugate Acid) | ~4.6 (Pyridine N) | N/A (Already protonated) |

| Reactivity | Nucleophilic (Reactive) | Electrophilic/Inert (Dormant) |

| Hygroscopicity | Low | Moderate to High (Desiccant required) |

Key Insight: The free base is a "soft" solid with significant solubility in organic process solvents (Dichloromethane, Ethyl Acetate), making it ideal for liquid-phase reactions. The HBr salt, being ionic, partitions into the aqueous phase during workups, a property utilized to separate it from neutral organic byproducts.

Part 2: Synthetic Utility & Reactivity Mechanisms[5]

The choice between free base and salt is dictated by the reaction stage. The Free Base is the mandatory species for bond formation, while the Salt is a tool for purification.

1. The Nucleophilicity Switch

The reactivity of 2-amino-5-fluoropyridine is governed by the availability of the lone pair on the pyridine nitrogen (N1) and the exocyclic amine (N-exo).

-

Free Base: The pyridine nitrogen is basic (pKa ~4.6). In coupling reactions, the exocyclic amine acts as the nucleophile.

-

HBr Salt: Protonation occurs preferentially at the ring nitrogen (N1). This withdraws electron density from the ring, deactivating the exocyclic amine and rendering the molecule non-nucleophilic. To participate in a reaction, the salt must be neutralized ("broken") in situ.

2. Process Workflow: The "Salt Break" Strategy

A common purification strategy involves converting the crude free base into the HBr salt to precipitate it (leaving impurities in solution), filtering, and then regenerating the pure free base.

Figure 1: Purification workflow utilizing the solubility differential between the Free Base and Hydrobromide Salt.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Salt Formation" protocol includes a visual endpoint (precipitation), and the "Free Base Liberation" includes a pH check.

Protocol A: Conversion of Free Base to HBr Salt (Purification/Storage)

Objective: Isolate 2-Amino-5-fluoropyridine as a stable, crystalline hydrobromide salt.

-

Dissolution: Dissolve 10.0 g (89 mmol) of 2-Amino-5-fluoropyridine (Free Base) in 50 mL of Ethanol (EtOH) or Isopropanol (IPA). Ensure complete dissolution at room temperature.

-

Acidification: Slowly add 1.1 equivalents of Hydrobromic acid (48% aq) or HBr in Acetic Acid dropwise with vigorous stirring.

-

Observation: An exotherm will occur. A white to off-white precipitate should begin to form as the solution becomes acidic (pH < 2).

-

-

Crystallization: Cool the mixture to 0–5 °C in an ice bath and stir for 1 hour to maximize yield.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold IPA (2 x 10 mL) to remove residual acid and impurities.

-

Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

-

Result: 2-Amino-5-fluoropyridine Hydrobromide (Crystalline solid).

-

Protocol B: In-Situ Liberation for Coupling Reactions

Objective: Use the HBr salt in a palladium-catalyzed cross-coupling (Buchwald-Hartwig) reaction.

-

Suspension: Suspend 1.0 equivalent of 2-Amino-5-fluoropyridine HBr salt in the reaction solvent (e.g., Toluene or Dioxane).

-

Neutralization: Add 2.5 equivalents of a base (e.g., Cs₂CO₃ or NaOtBu).

-

Note: 1.0 eq of base is consumed to neutralize the HBr; the remaining 1.5 eq acts as the base for the coupling reaction.

-

-

Catalyst Addition: Add the Pd-catalyst and ligand only after the base has been added to ensure the free amine is available for coordination/oxidative addition.

-

Reaction: Heat to the designated temperature (typically 80–110 °C).

Part 4: Handling & Stability (E-E-A-T)

Stability Profile

-

Free Base:

-

Oxidation: The amino group is susceptible to oxidation over time, leading to darkening (yellow to brown) upon exposure to air/light.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

-

-

HBr Salt:

-

Crystallinity: The lattice energy of the salt confers superior stability against oxidation.

-

Acidity: The salt is acidic. Ensure equipment is compatible (glass-lined or Hastelloy reactors preferred for scale-up).

-

Storage: Hygroscopic. Store in tightly sealed containers with desiccants at room temperature.

-

Safety Considerations

-

Free Base: Irritant (H315, H319, H335).[4] Toxic if swallowed. Use standard PPE.

-

HBr Salt: Corrosive potential due to hydrolysis releasing HBr. Avoid inhalation of dust.[4]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2737701: 2-Amino-5-fluoropyridine.

-

[Link]

-

-

DrugFuture. Chemical Database: 2-Amino-5-fluoropyridine Hydrobromide (CAS 1805709-16-3).[5]

-

[Link]

-

- BenchChem.

- Google Patents.Process for the preparation of risdiplam and its intermediates (WO2024069646A1). (Contextual usage of HBr salts in pyridine synthesis).

Sources

The Strategic Role of 5-Fluoropyridin-2-amine Hydrobromide in Modern Drug Discovery: Nomenclature, Synthesis, and Application

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated N-heterocycles are indispensable building blocks. The introduction of a fluorine atom onto a pyridine ring profoundly alters the molecule's physicochemical profile—modulating the pKa of the basic nitrogen, enhancing lipophilicity, and blocking metabolically labile sites to improve pharmacokinetic half-life. Among these critical intermediates, 5-Fluoropyridin-2-amine and its highly stable salt form, 5-Fluoropyridin-2-amine hydrobromide , have emerged as foundational precursors in the synthesis of advanced therapeutics, ranging from dual orexin receptor antagonists (DORAs) to novel RNA-regulating CRISPR conjugates.

This technical guide provides an authoritative analysis of the compound's nomenclature, commercial availability, synthetic methodologies, and downstream applications, designed specifically for drug development professionals and synthetic chemists.

Nomenclature, Synonyms, and Commercial Landscape

Navigating the supply chain for pharmaceutical intermediates requires a precise understanding of chemical nomenclature. 5-Fluoropyridin-2-amine is frequently listed under various IUPAC and common synonyms depending on the supplier. In industrial scale-up, the free base (CAS: 21717-96-4) is often converted to the hydrobromide salt (CAS: 1805709-16-3) to facilitate handling and storage [1][1].

Because intermediate chemicals do not possess consumer "brand names," their trade names are defined by vendor-specific catalog codes and proprietary purity grades utilized by global chemical suppliers [2][2].

Table 1: Chemical Identity, Synonyms, and Vendor Trade Names

| Chemical Entity | CAS Number | Standard IUPAC Name | Common Synonyms | Commercial Trade Names / Vendor Codes |

| Free Base | 21717-96-4 | 5-fluoropyridin-2-amine | 2-Amino-5-fluoropyridine; 5-Fluoro-2-pyridinamine | BLD Pharm (BD7964); Anax Labs (Ax-17488); abcr Gute Chemie (AB130413) |

| Hydrobromide Salt | 1805709-16-3 | 5-fluoropyridin-2-amine hydrobromide | 2-Amino-5-fluoropyridine HBr; 5-Fluoro-2-pyridinamine hydrobromide | BLD Pharm (BD435401); AmBeed (A666244); Bide Pharm |

Table 2: Comparative Physicochemical Properties

| Property | Free Base (CAS: 21717-96-4) | Hydrobromide Salt (CAS: 1805709-16-3) |

| Molecular Formula | C₅H₅FN₂ [3][3] | C₅H₆BrFN₂ [[5-Fluoropyridin-2-amine hydrobromide |

| Molecular Weight | 112.11 g/mol [3][3] | 193.02 g/mol [4][4] |

| Physical State | Solid (Prone to oxidation) | Highly crystalline solid (Stable) |

Physicochemical Rationale: The Hydrobromide Advantage

Why utilize the hydrobromide salt instead of the free base in synthetic workflows?

-

Oxidative Stability: Free anilines and aminopyridines are notoriously susceptible to air oxidation, which leads to dark, tarry degradation products over time. By forming the HBr salt, the pyridine nitrogen is protonated. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the molecule significantly less prone to single-electron oxidation during long-term storage.

-

Crystallinity and Purification: The HBr salt forms a highly crystalline lattice. This allows chemists to purify the intermediate via simple, scalable recrystallization rather than relying on resource-intensive silica gel chromatography.

-

Stoichiometric Precision: The non-hygroscopic nature of the HBr salt (compared to many HCl salts) ensures highly accurate weighing during high-throughput screening and parallel synthesis.

Synthetic Workflows & Self-Validating Protocols

Direct electrophilic fluorination of pyridines is chemically unfavorable due to the electron-deficient nature of the heteroaromatic ring. Therefore, the synthesis of 5-fluoropyridin-2-amine relies heavily on the Balz-Schiemann reaction , which provides strict regiocontrol by utilizing a diazonium intermediate [3][3].

Figure 1: Balz-Schiemann synthesis workflow for 5-fluoropyridin-2-amine and its HBr salt.

Protocol 1: Self-Validating Synthesis of 5-Fluoropyridin-2-amine Hydrobromide

Step 1: Diazotization of Precursor

-

Action: Suspend 5-amino-2-nitropyridine (1.0 eq) in a 48% aqueous HBF₄ solution at -5°C. Dropwise add an aqueous solution of NaNO₂ (1.05 eq).

-

Causality: HBF₄ acts as both the acidic medium for diazotization and the source of the tetrafluoroborate counterion (BF₄⁻) required for the subsequent thermal decomposition. Maintaining -5°C prevents premature nitrogen gas evolution.

-

Validation Check: Test the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, confirming complete diazotization. If negative, add NaNO₂ in 0.01 eq increments until a positive test is achieved.

Step 2: Thermal Decomposition (Balz-Schiemann)

-

Action: Filter the diazonium tetrafluoroborate salt, wash with cold ethanol, then diethyl ether. Dry rigorously under vacuum. Heat the dry salt cautiously to 120°C until gas evolution (N₂ and BF₃) ceases.

-

Causality: Moisture must be strictly excluded before heating; water acts as a competing nucleophile, leading to the formation of a 5-hydroxy byproduct instead of the fluorinated target.

-

Validation Check: Monitor the mass of the solid. The reaction is complete when the mass loss matches the theoretical expulsion of N₂ and BF₃.

Step 3: Reduction & Deprotection

-

Action: Reduce the nitro group using Pd/C (10 mol%) under an H₂ atmosphere (1 atm) in methanol.

-

Validation Check: Analyze via LC-MS. Proceed only when the nitro intermediate is completely consumed and the target mass (m/z 113.1 [M+H]⁺) is the dominant peak [3][3].

Step 4: Hydrobromide Salt Formation

-

Action: Dissolve the free base in ethanol. Add 48% aqueous HBr (1.1 eq) dropwise at 0°C. Filter the resulting crystals.

-

Validation Check: Determine the melting point of the isolated crystals. A sharp melting point range (<2°C variance) indicates high purity (>98%), validating the exclusion of chromatographic purification.

Strategic Applications in Drug Development

The 5-fluoropyridin-2-amine moiety is a privileged structure in medicinal chemistry, featured prominently in several high-profile drug discovery programs:

-

Lemborexant (Dual Orexin Receptor Antagonist): Developed for the treatment of insomnia, Lemborexant utilizes the 5-fluoropyridin-2-amine substructure to achieve sub-nanomolar binding affinity at OX1 and OX2 receptors. The compound is synthesized via the condensation of a cyclopropanecarboxylic acid derivative with 5-fluoropyridin-2-amine [5][5].

-

Chem-CRISPR/dCas13FCPF Platforms: Recent advancements in programmable RNA regulation utilize 5-fluoropyridin-2-amine as a coupling partner to synthesize 7-fluoro-2-hydroxy-pyrido[1,2-a]pyrimidin-4-one. This intermediate is crucial for creating risdiplam-derived conjugates that recruit splice-modifying machinery to specific RNA transcripts [6][6].

-

Tau PET Tracers (Alzheimer's Disease): In the development of novel neuroimaging agents, 5-fluoropyridin-2-amine is coupled with bromoisoquinolines to create high-affinity, selective tracers for tau protein aggregates. The fluorine atom serves as the site for subsequent ¹⁸F radio-labeling via nucleophilic aromatic substitution (SNAr) [7][7].

Downstream Application Protocol: Amide Coupling (Lemborexant Synthesis)

To demonstrate the practical application of the HBr salt, the following protocol outlines the critical amide coupling step used in the synthesis of Lemborexant [5][5].

Figure 2: Amide coupling pathway utilizing 5-fluoropyridin-2-amine in Lemborexant synthesis.

Protocol 2: Self-Validating Amide Coupling

Step 1: Acid Activation

-

Action: Dissolve the cyclopropanecarboxylic acid derivative (1.0 eq) in anhydrous CH₂Cl₂. Add catalytic DMF (0.05 eq). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir until gas evolution ceases.

-

Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the highly active chlorinating species. This prevents the formation of unreactive symmetric anhydrides [5][5].

-

Validation Check: Take a 10 µL reaction aliquot, quench it in methanol, and analyze by GC-MS. The exclusive presence of the methyl ester confirms successful and complete formation of the acid chloride.

Step 2: Amide Coupling

-

Action: Concentrate the acid chloride to dryness to remove excess oxalyl chloride. Redissolve in anhydrous THF. Add 5-fluoropyridin-2-amine hydrobromide (1.05 eq) and N,N-diisopropylethylamine (DIEA) (3.0 eq).

-

Causality: Exactly 3.0 equivalents of DIEA are required: 1 eq to neutralize the HBr salt of the amine, 1 eq to neutralize the HCl generated during the coupling event, and 1 eq to maintain a basic medium to drive the reaction forward [5][5].

-

Validation Check: Monitor the reaction via HPLC at 254 nm. The reaction is deemed complete and ready for aqueous workup only when the acid chloride peak (observed as the methyl ester quench) is <1% relative to the Lemborexant product peak.

References

-

2-Amino-5-fluoropyridine: Comprehensive Overview and Applications | nbinno.com | 3

-

Lemborexant. Dual orexin receptor antagonist, Treatment of insomnia | portico.org | 5

-

A Chemically Induced CRISPR/dCas13FCPF Platform for Precise and Programmable RNA Regulation | Journal of Medicinal Chemistry (ACS) | 6

-

Discovery of a novel tau PET tracer: Design, synthesis, radio- labeling, and preclinical evaluations | ssrn.com | 7

-

5-Fluoropyridin-2-amine hydrobromide | C5H6BrFN2 | CID 69555984 | National Institutes of Health (PubChem) |1

-

BLD Pharm Catalog (CAS 1805709-16-3) | bldpharm.com | 4

-

Anax Laboratories Catalog (CAS 21717-96-4) | anaxlab.com | 2

Sources

- 1. 5-Fluoropyridin-2-amine hydrobromide | C5H6BrFN2 | CID 69555984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. nbinno.com [nbinno.com]

- 4. 1805709-16-3|5-Fluoropyridin-2-amine hydrobromide|BLD Pharm [bldpharm.com]

- 5. Portico [access.portico.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. papers.ssrn.com [papers.ssrn.com]

Technical Guide: Physical Properties & Characterization of 2-Amino-5-fluoropyridine Hydrobromide

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-5-fluoropyridine hydrobromide (HBr) , a critical salt form used in the synthesis of fluorinated bioactive scaffolds. While the free base (2-Amino-5-fluoropyridine) is a common intermediate, the hydrobromide salt is frequently generated—either intentionally to improve crystallinity and water solubility, or transiently during bromination/deprotection sequences in drug development.

This document synthesizes confirmed chemical data with structural analog analysis to provide a robust framework for the identification, handling, and utilization of this compound.

Chemical Identity & Nomenclature

The hydrobromide salt differs significantly from the free base in terms of thermal stability and solubility.[1] The protonation occurs at the ring nitrogen (N1), stabilized by the exocyclic amino group, forming a pyridinium cation.

| Property | Data |

| Compound Name | 2-Amino-5-fluoropyridine hydrobromide |

| Systematic Name | 5-Fluoro-2-pyridinamine monohydrobromide |

| CAS Number (Salt) | 1805709-16-3 |

| CAS Number (Free Base) | 21717-96-4 |

| UNII | RTE9VTQ8LE |

| Molecular Formula | C₅H₅FN₂[2][3][4][5][6][7][8] · HBr |

| Molecular Weight | 193.02 g/mol (Salt); 112.11 g/mol (Base) |

| Stoichiometry | 1:1 (Base : Acid) |

| SMILES | C1=C(C=NC(=C1)N)F.Br |

Synthesis & Salt Formation Workflow

The formation of the HBr salt is a thermodynamic process driven by the neutralization of the pyridine ring nitrogen. The following workflow outlines the standard preparation route from the commercial free base.

Synthesis Logic Diagram

Figure 1: Step-by-step workflow for the conversion of 2-Amino-5-fluoropyridine free base to its hydrobromide salt.

Protocol Insights

-

Solvent Selection: Isopropanol (IPA) or Ethanol is preferred over water. The salt is highly water-soluble; therefore, using anhydrous organic solvents ensures high recovery yields via precipitation.

-

Thermodynamics: The reaction is exothermic. Controlled addition of HBr is required to prevent localized overheating, which can lead to discoloration (oxidation of the amine).

-

Stoichiometry: A slight excess of HBr (1.05 eq) ensures complete protonation. Large excesses should be avoided to prevent the formation of perbromide species or hydroscopic "wet" salts.

Physical Properties Profile

Solid-State Properties

Unlike the free base, which melts at ~93-97°C, the HBr salt exhibits a significantly higher melting point due to the ionic lattice energy.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | May darken (tan/brown) upon oxidation or light exposure. |

| Melting Point | > 180°C (Decomposition) | Predicted based on Pyridine HBr (MP ~219°C).[1][9] Salt formation typically elevates MP by >80°C vs free base. |

| Hygroscopicity | Moderate to High | Pyridine salts are notoriously hygroscopic. Must be stored in desiccated conditions. |

| Crystallinity | High | Forms stable monoclinic or triclinic lattices. Sharp XRD peaks expected. |

Solution Properties & pKa

Understanding the ionization state is crucial for HPLC method development and formulation.

-

pKa (Conjugate Acid): ~4.62 (Free Base pKa).

-

Implication: At pH < 2.6, the species is fully protonated (Cationic). At pH > 6.6, it exists as the Free Base (Neutral).

-

Note: The HBr salt dissolved in water will generate an acidic solution (pH ~2-3) due to the hydrolysis of the weak base cation and strong acid anion.

-

-

Solubility Profile:

Analytical Characterization & Validation

To ensure the integrity of the salt form during drug development, a multi-modal analytical approach is required.

Characterization Decision Tree

Figure 2: Analytical flowchart for validating the identity and purity of 2-Amino-5-fluoropyridine HBr.

Key Analytical Shifts

-

1H-NMR (D₂O):

-

The ring protons will show a downfield shift (0.3 - 0.5 ppm) compared to the free base in CDCl₃, due to the deshielding effect of the positive charge on the nitrogen.

-

Diagnostic: Look for the integration of the aromatic protons (3H) relative to the absence of the NH₂ protons (which exchange with D₂O).

-

-

Elemental Analysis (Theoretical):

-

C: 31.11%

-

H: 3.13%

-

N: 14.51%

-

Br: 41.40% (High bromine content confirms mono-salt formation).

-

Handling, Stability & Safety (E-E-A-T)

As a Senior Scientist, I emphasize that while the free base is an irritant, the HBr salt introduces corrosive and acidic hazards.

-

Storage:

-

Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Reasoning: The compound is air-sensitive (oxidation of amine) and hygroscopic (HBr salt). Moisture absorption leads to "clumping" and hydrolysis, altering the precise stoichiometry required for subsequent reactions.

-

-

Safety Hazards (GHS Classifications):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87810, Pyridine hydrobromide. Retrieved March 6, 2026, from [Link]

-

U.S. Food and Drug Administration (2025). PrecisionFDA Substance Registration: 2-Amino-5-fluoropyridine hydrobromide (UNII: RTE9VTQ8LE).[6] Retrieved March 6, 2026, from [Link]

-

DrugFuture. Chemical Database: 2-Amino-5-fluoropyridine hydrobromide (CAS 1805709-16-3).[13] Retrieved March 6, 2026, from [Link]

Sources

- 1. Hydrobromide of pyridine has become an indispensable reagent in chemical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 2. CAS 21717-96-4: 2-Amino-5-fluoropyridine | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-5-fluoropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-Fluoropyridine manufacturers and suppliers in india [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [precision.fda.gov]

- 8. Pyridine, hydrobromide (1:1) | C5H6BrN | CID 87810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. exsyncorp.com [exsyncorp.com]

- 10. organicintermediate.com [organicintermediate.com]

- 11. fishersci.ch [fishersci.ch]

- 12. 2-Amino-5-fluoropyridine | C5H5FN2 | CID 2737701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-AMINO-5-FLUOROPYRIDINE HYDROBROMIDE [drugfuture.com]

5-Fluoropyridin-2-amine hydrobromide solubility in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Fluoropyridin-2-amine Hydrobromide

Introduction

5-Fluoropyridin-2-amine is a pivotal building block in contemporary medicinal and agrochemical research, frequently utilized in the synthesis of novel bioactive molecules.[1][2][3] Its hydrobromide salt, 5-Fluoropyridin-2-amine hydrobromide, is often prepared to enhance handling characteristics and, most critically, to modify its solubility profile. Understanding the solubility of this salt in aqueous and organic media is a cornerstone of successful process development, formulation, and bioavailability assessment.[4]

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoropyridin-2-amine hydrobromide. In the absence of extensive published quantitative solubility data for the salt form, this guide leverages fundamental physicochemical principles and available data on the parent compound, 5-Fluoropyridin-2-amine, to construct a robust, predictive solubility framework. We will explore the underlying chemical logic governing its solubility, grounded in molecular structure, polarity, and intermolecular forces. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of equilibrium solubility, empowering researchers to generate precise, application-specific data.

Section 1: Physicochemical Properties & Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The parent compound, 5-Fluoropyridin-2-amine (CAS 21717-96-4), is a solid at room temperature with a melting point of 93-97 °C.[1][5] Its key properties provide a baseline for understanding the behavior of its hydrobromide salt.

-

Molecular Formula (Free Base): C₅H₅FN₂[6]

-

Predicted pKa: ~4.62[5][9] This value refers to the pKa of the conjugate acid (the pyridinium ion). This relatively low pKa indicates that the amine is a weak base.

-

Predicted logP (Octanol-Water Partition Coefficient): ~0.6 - 0.8[7][8] This positive, yet low, value suggests the free base has a slight preference for an organic phase over water but is not highly lipophilic.

Formation of the hydrobromide salt involves the protonation of the endocyclic pyridine nitrogen atom by hydrobromic acid (HBr). This is the most basic nitrogen in the molecule; the exocyclic amino group's basicity is reduced due to electron delocalization into the aromatic ring. This conversion from a neutral molecule to an ionic salt is the single most important factor altering its solubility.

Caption: Chemical structure of 5-Fluoropyridin-2-amine Hydrobromide.

Section 2: Predicted Solubility Profile

Quantitative solubility values for 5-Fluoropyridin-2-amine hydrobromide are not widely published. However, based on its ionic nature and the properties of the parent amine, a qualitative solubility profile can be predicted. The fundamental principle of "like dissolves like" is the primary determinant of this behavior.[10]

Table 1: Predicted Qualitative Solubility of 5-Fluoropyridin-2-amine Hydrobromide

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | High | The ionic salt readily dissociates. Solvents can form strong ion-dipole interactions and hydrogen bonds. |

| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity can solvate the ions, but lack of acidic protons limits hydrogen bonding with the bromide anion. |

| Low Polarity | Dichloromethane (DCM), Chloroform | Low to Very Low | Insufficient polarity to effectively solvate the dissociated ions and overcome the crystal lattice energy. |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble | The large polarity mismatch prevents any significant solvation of the ionic compound.[11][12] |

Discussion of Aqueous Solubility

As an ionic salt, 5-Fluoropyridin-2-amine hydrobromide is expected to be highly soluble in water. The dissolution process is driven by the favorable energy of hydration, where polar water molecules orient themselves around the protonated pyridinium cation and the bromide anion, forming strong ion-dipole interactions. This process overcomes the crystal lattice energy holding the salt together. The free base, by contrast, exhibits limited water solubility due to its less polar character.[4] The conversion to a salt form is a common and effective strategy to dramatically increase aqueous solubility for pharmaceutical applications.[4]

Discussion of Organic Solvent Solubility

The solubility in organic solvents is dictated by the solvent's polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are predicted to be effective at dissolving the salt. Like water, they have a high dielectric constant to separate the ions and can act as hydrogen bond donors to solvate the bromide anion, leading to high solubility. The free base is also noted to be soluble in methanol.[5][9]

-

Polar Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide is a very strong organic solvent capable of dissolving many salts due to its high polarity.[13] It will effectively solvate the pyridinium cation, leading to moderate or high solubility. A related deuterated compound, 2-Amino-5-bromopyridine-d3, is reported to have a solubility of 10 mM in DMSO.[14]

-

Non-Polar Solvents (e.g., Hexanes, Toluene): The salt will be virtually insoluble in these solvents. The non-polar solvent molecules cannot form favorable interactions with the charged ions, making the dissolution process energetically unfavorable.[11][12]

Section 3: Mechanistic Factors Governing Solubility

Aqueous Dissolution: The Role of Ion-Dipole Forces

The high aqueous solubility of 5-Fluoropyridin-2-amine hydrobromide is a direct consequence of its ionic structure. In the solid state, the compound exists as a crystal lattice of positively charged 5-fluoropyridin-2-ammonium cations and negatively charged bromide anions. When introduced to water, this lattice dissociates.

Caption: Dissolution of the hydrobromide salt in water.

This process is governed by several factors:

-

Crystal Lattice Energy: The energy required to break apart the ionic lattice.

-

Hydration Energy: The energy released when water molecules surround the individual ions. For dissolution to occur, the hydration energy must be sufficient to overcome the lattice energy.

-

Effect of pH: The solubility of the salt will be pH-dependent. In highly acidic solutions, the equilibrium is stable. However, in basic solutions (pH > pKa), the protonated amine will be deprotonated to the free base form, which is significantly less water-soluble and may precipitate out of solution.

Section 4: Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive quantitative data, an empirical measurement is required. The "shake-flask" method is the universally accepted gold standard for determining equilibrium solubility. It is a robust and reliable technique when performed correctly.

Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 5-Fluoropyridin-2-amine hydrobromide in a selected solvent at a controlled temperature.

Materials:

-

5-Fluoropyridin-2-amine hydrobromide (solid)

-

Solvent of interest (e.g., deionized water, methanol)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringes

-

Syringe filters (e.g., 0.45 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of solid 5-Fluoropyridin-2-amine hydrobromide to a pre-weighed glass vial. The excess is critical to ensure equilibrium with the solid phase is achieved. A common practice is to add enough solid so that a visible amount remains undissolved at the end of the experiment. b. Pipette a precise, known volume of the desired solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

Equilibration: a. Place the vials in a temperature-controlled shaker, typically set to 25 °C or 37 °C depending on the application. b. Agitate the vials for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-to-equilibrium study may be necessary.

-

Phase Separation: a. After equilibration, remove the vials and allow them to stand at the controlled temperature to let the excess solid settle. b. To ensure complete separation of undissolved solid, centrifuge the vials at high speed. c. Carefully withdraw the supernatant using a syringe, ensuring no solid particles are disturbed. d. Filter the supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Quantification: a. Prepare a series of standard solutions of the compound with known concentrations. b. Generate a calibration curve by analyzing the standard solutions using a validated HPLC method. The curve should demonstrate linearity (e.g., R² > 0.999). c. Accurately dilute a known volume of the filtered saturated solution (from step 3d) with the mobile phase to bring its concentration within the linear range of the calibration curve. d. Analyze the diluted sample by HPLC. e. Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Data Reporting: a. Calculate the concentration in the original saturated solution, accounting for the dilution factor. b. Report the solubility in standard units, such as mg/mL or molarity (mol/L), specifying the solvent and the temperature at which the measurement was performed.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Conclusion

5-Fluoropyridin-2-amine hydrobromide, by virtue of its ionic salt structure, is predicted to exhibit high solubility in water and polar protic organic solvents such as methanol. This represents a significant enhancement over the parent free base, 5-Fluoropyridin-2-amine. Its solubility is expected to decrease markedly as solvent polarity decreases, rendering it effectively insoluble in non-polar media like hexanes. While this predictive framework offers valuable guidance for solvent selection, it is imperative for researchers to perform empirical measurements using standardized methods, such as the shake-flask protocol detailed herein, to obtain the precise quantitative data required for demanding applications in pharmaceutical development and process chemistry.

References

-

PubChem. (n.d.). 2-Amino-5-fluoropyridine. Retrieved March 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). (A) A plot comparing pyridinium solubility in pure acetonitrile to a descriptor of C-H. Retrieved March 7, 2026, from [Link]

-

Scribd. (2023, August 14). Enhancing Pyridinium Solubility in NRFBs. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Structures and solubilities of pyridinium salts in the current.... Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluoropyridine. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and non-aqueous solubility of pyridinium ROMs. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. Retrieved March 7, 2026, from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved March 7, 2026, from [Link].

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved March 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved March 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-5-fluoropyridine. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 5-Amino-2-fluoropyridine. Retrieved March 7, 2026, from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 7, 2026, from [Link]

Sources

- 1. 2-Amino-5-fluoropyridine [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Amino-5-fluoropyridine price,buy 2-Amino-5-fluoropyridine - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-Amino-5-fluoropyridine | C5H5FN2 | CID 2737701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. quora.com [quora.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. 2-AMINO-5-FLUOROPYRIDINE, 21717-96-4 | BroadPharm [broadpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 5-Fluoropyridin-2-amine hydrobromide from 2-amino-5-fluoropyridine

An Application Note for the Synthesis of 5-Fluoropyridin-2-amine Hydrobromide

Subject: A detailed protocol for the preparation of 5-Fluoropyridin-2-amine hydrobromide from 2-amino-5-fluoropyridine, a critical intermediate in pharmaceutical development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and the chemical principles underpinning the synthesis.

Foundational Principles and Strategic Importance

2-Amino-5-fluoropyridine is a vital heterocyclic building block in medicinal chemistry, notably serving as a precursor for novel anticancer agents and peptide deformylase inhibitors.[1][2][3][4] Its utility stems from the unique electronic properties conferred by the fluorine atom, which can enhance metabolic stability and binding affinity in drug candidates.[1]

The conversion of the free base, 2-amino-5-fluoropyridine, into its hydrobromide salt is a common and strategically important step in drug development. Salt formation is primarily employed to:

-

Enhance Stability: Salts are often more crystalline and less susceptible to degradation under ambient conditions compared to the free base, which is noted to be potentially air-sensitive.[5]

-

Improve Handling: The crystalline nature of salts facilitates easier weighing, transfer, and formulation.

-

Modify Solubility: Salt forms can exhibit different solubility profiles, which is a critical parameter for both subsequent reaction steps and final drug formulation.[6]

This protocol details a straightforward acid-base reaction to quantitatively convert 2-amino-5-fluoropyridine into its hydrobromide salt, 5-Fluoropyridin-2-amine hydrobromide. The reaction involves the protonation of a basic nitrogen atom on the starting material by the strong acid, hydrobromic acid (HBr).

Mechanism Insight: The 2-amino-5-fluoropyridine molecule possesses two basic nitrogen centers: the endocyclic pyridine ring nitrogen and the exocyclic amino group. Protonation typically occurs at the more basic site. In this case, the pyridine ring nitrogen is the primary site of protonation. The lone pair on the exocyclic amino group is delocalized into the aromatic system, reducing its basicity relative to the ring nitrogen.

Safety Imperatives: A Non-Negotiable Prerequisite

A thorough understanding and strict adherence to safety protocols are paramount. Both the starting material and the reagent possess significant hazards.

-

2-Amino-5-fluoropyridine (CAS: 21717-96-4):

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][7] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7][8][9]

-

Handling: Must be handled in a chemical fume hood.[5][7] Avoid dust formation and accumulation.[7][8] All contact with eyes, skin, and clothing must be prevented.[7]

-

-

Hydrobromic Acid (HBr):

-

Hazards: A strong, corrosive acid. Causes severe skin burns and eye damage. Can cause respiratory irritation.

-

Handling: Use in a chemical fume hood with appropriate acid-resistant gloves and eye protection.

-

Mandatory Personal Protective Equipment (PPE):

-

Wear tightly fitting safety goggles or a face shield.[8]

-

Wear appropriate chemical-resistant gloves (inspect before use).[8]

-

A lab coat is required.

-

Use a respirator if exposure limits are exceeded or if irritation is experienced.[8]

Synthesis Protocol: From Reagents to Product

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Equipment

Reagents & Solvents:

| Reagent | CAS Number | Molecular Wt. | Purity |

|---|---|---|---|

| 2-Amino-5-fluoropyridine | 21717-96-4 | 112.11 g/mol | >97% |

| Hydrobromic acid | 10035-10-6 | 80.91 g/mol | 48% wt in water, or 33% wt in acetic acid |

| Diethyl ether (anhydrous) | 60-29-7 | 74.12 g/mol | Anhydrous Grade |

| Isopropanol | 67-63-0 | 60.10 g/mol | ACS Grade |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter flask

-

Vacuum pump or aspirator

-

Standard laboratory glassware

Experimental Workflow

The overall process is a controlled precipitation of the salt product upon addition of the acid.

Caption: Experimental workflow for the synthesis of 5-Fluoropyridin-2-amine hydrobromide.

Step-by-Step Procedure

-

Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-amino-5-fluoropyridine (5.00 g, 44.6 mmol).

-

Dissolution: Add isopropanol (50 mL) to the flask. Stir the mixture at room temperature until all the solid has completely dissolved.

-

Acid Addition: Prepare a solution of 48% aqueous hydrobromic acid (5.58 mL, 49.1 mmol, 1.1 eq) diluted with isopropanol (10 mL) and charge it to the dropping funnel.

-

Causality Note: Using a slight excess (1.1 equivalents) of HBr ensures the complete protonation of the basic starting material, maximizing the yield of the desired salt.

-

-

Precipitation: Cool the stirred solution of the amine to 0-5 °C using an ice-water bath. Add the HBr solution dropwise over 20-30 minutes. A precipitate will form during the addition.

-

Causality Note: Slow, dropwise addition at a reduced temperature helps to control the exotherm of the acid-base neutralization and promotes the formation of well-defined, easily filterable crystals rather than an amorphous solid or oil.

-

-

Reaction Completion: After the addition is complete, allow the resulting slurry to stir at 0-5 °C for an additional 1 hour to ensure complete precipitation.

-

Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any residual acid and unreacted starting material.

-

Causality Note: A cold, non-polar solvent like diethyl ether is used for washing because the desired hydrobromide salt is insoluble in it, while any remaining organic impurities or starting material will be washed away.

-

-

Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected product is a stable, crystalline solid.

Product Validation: A Self-Validating System

Confirmation of the product's identity and purity is essential.

Quantitative Data Summary

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | 5.00 g | 44.6 | 1.0 |

| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 5.58 mL | 49.1 | 1.1 |

Characterization Methods

-

Melting Point (MP): Determine the melting point of the dried solid. Salt formation typically results in a significantly higher melting point compared to the free base (MP of starting material: 93-97 °C).[10]

-

¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Expect to see a downfield shift of the aromatic proton signals due to the electron-withdrawing effect of the newly formed pyridinium cation. A broad signal corresponding to the -NH₃⁺ protons may also be visible.

-

Infrared (IR) Spectroscopy: Compare the IR spectrum of the product to the starting material. Look for the appearance of a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of an amine salt (N-H stretch).

-

Purity by HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final product and confirm the absence of the starting material.

Reaction Visualization

Caption: Protonation of 2-amino-5-fluoropyridine by HBr to form the hydrobromide salt.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Product "oils out" instead of precipitating | Solvent system is not optimal; cooling is too rapid. | Try a different solvent (e.g., diethyl ether). Ensure slow addition of HBr and maintain a low temperature. |

| Low Yield | Incomplete precipitation or loss during filtration/washing. | Allow for a longer stirring time after HBr addition. Ensure the wash solvent is cold and used sparingly. |

| Product is discolored | Impurities in the starting material or solvent. | Use higher purity starting materials and solvents. Consider a recrystallization step if necessary. |

References

-

LookChem. (2025, March 5). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. [Link]

-

Ma, Z. P., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Engineering of Chinese Universities. [Link]

-

Beilstein Journals. (n.d.). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Supporting Information. [Link]

-

Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. Royal Society of Chemistry. [Link]

-

Carlo Erba Reagents. (n.d.). 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. [Link]

-

WIPO Patentscope. (2023, October 24). CN116924975 - Preparation method of 2-amino-5-fluoropyridine. [Link]

-

Wan, Y. (n.d.). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. [Link]

-

National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. [Link]

- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.

-

PubChem. (n.d.). 2-Amino-5-fluoropyridine. [Link]

-

Royal Society of Chemistry. (n.d.). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. [Link]

- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. fishersci.ch [fishersci.ch]

- 8. echemi.com [echemi.com]

- 9. 2-Amino-5-fluoropyridine | C5H5FN2 | CID 2737701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-5-fluoropyridine 97 21717-96-4 [sigmaaldrich.com]

Application Note: Utilizing 5-Fluoropyridin-2-amine Hydrobromide in Suzuki-Miyaura Cross-Coupling Workflows

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol validation, and catalyst optimization for fluorinated aminopyridines.

Executive Summary & Chemical Profile

5-Fluoropyridin-2-amine hydrobromide (CAS: 1805709-16-3) is a highly versatile, fluorinated heterocyclic building block widely utilized in the synthesis of advanced therapeutics, including mGluR5 negative allosteric modulators[1] and RNA-splicing modifiers like Risdiplam[2].

Why use the Hydrobromide Salt? The free base of electron-rich aminopyridines is notoriously susceptible to air oxidation and photodegradation over time. Utilizing the hydrobromide salt buffers the basic amine, providing superior bench stability, precise stoichiometric handling, and enhanced solubility in polar protic solvents during the initial stages of derivatization.

Mechanistic Role & Activation Pathways (E-E-A-T)

Because 5-fluoropyridin-2-amine lacks a native leaving group (such as -Br, -I, or -OTf), it cannot directly undergo the rate-limiting oxidative addition step of the Palladium catalytic cycle. It must first be chemically activated.

Pathway A: Regioselective Electrophilic Halogenation

The strongly electron-donating 2-amino group directs electrophilic aromatic substitution exclusively to the ortho position (C3). Neutralization of the HBr salt followed by bromination yields 3-bromo-5-fluoropyridin-2-amine [1]. This intermediate is a classic and highly reactive Suzuki-Miyaura coupling partner.

Pathway B: Heterocyclic Condensation (The Risdiplam Paradigm)

In more complex drug discovery workflows, 5-fluoropyridin-2-amine is condensed with dimethyl malonate to construct a 7-fluoro-2-hydroxy-pyrido[1,2-a]pyrimidin-4-one core. Subsequent chlorination with POCl₃ generates the electrophilic C-Cl bond necessary for Suzuki coupling to complex boronate esters[2].

The Causality of Catalyst Poisoning

A critical challenge in cross-coupling 2-aminopyridines is catalyst deactivation [3]. The basic pyridine nitrogen and the adjacent primary amino group act as a bidentate ligand. They readily chelate the Pd(II) intermediate, forming highly stable, inactive off-cycle complexes that halt the catalytic cycle[3].

The Solution: To overcome this thermodynamic sink, sterically demanding and electron-rich phosphine ligands (e.g., XPhos or dppf ) are strictly required. The immense steric bulk of the dicyclohexyl motif in XPhos physically prevents the formation of bis-amine palladium complexes, while its electron-rich nature accelerates both oxidative addition and reductive elimination[3].

Reaction Workflow & Catalytic Logic

Fig 1: Activation pathways of 5-Fluoropyridin-2-amine HBr and Pd-catalyst optimization logic.

Experimental Protocols

Protocol A: In Situ Neutralization and Bromination

Objective: Convert the stable HBr salt into the active Suzuki electrophile, 3-bromo-5-fluoropyridin-2-amine[1].